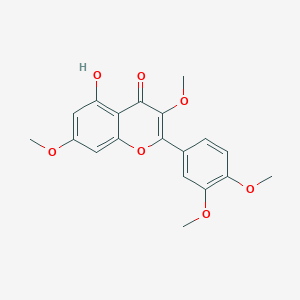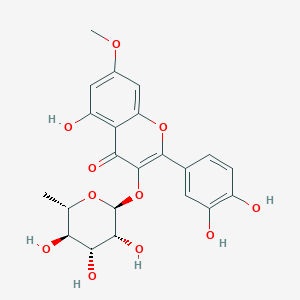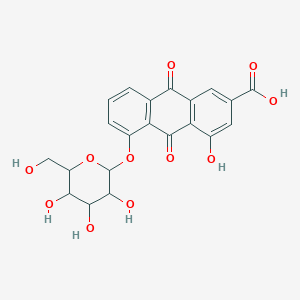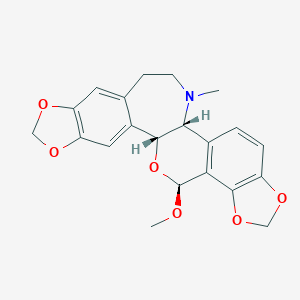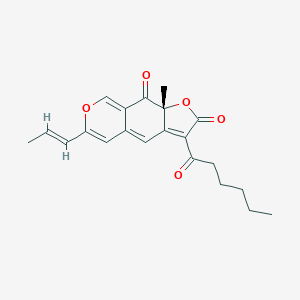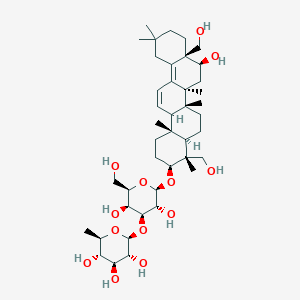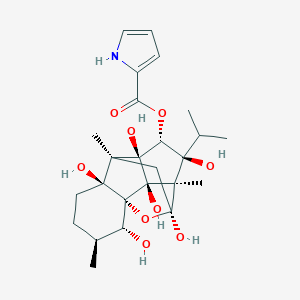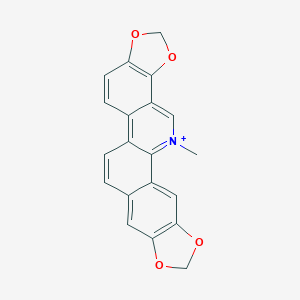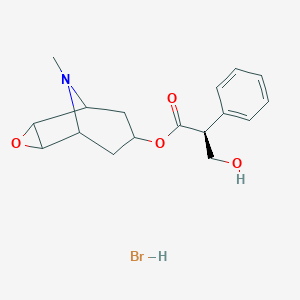
Scopolaminhydrobromid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scopolamine has a wide range of scientific research applications:
Chemistry: Used as a substrate for the synthesis of semisynthetic drugs like tiotropium bromide.
Biology: Employed in studies to understand the effects of anticholinergic drugs on the nervous system.
Medicine: Used to treat motion sickness, postoperative nausea, and vomiting.
Industry: Utilized in the production of pharmaceuticals and as a research tool in neuroscience.
Wirkmechanismus
Scopolamine exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body . By blocking these receptors, scopolamine inhibits the action of acetylcholine, leading to its anticholinergic effects. This mechanism is responsible for its therapeutic effects in treating motion sickness and postoperative nausea .
Safety and Hazards
Scopolamine Hydrobromide should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Wear personal protective equipment/face protection. Avoid dust formation. Use only under a chemical fume hood. Do not breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .
Biochemische Analyse
Biochemical Properties
Scopolamine hydrobromide acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It interacts with these receptors, blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This interaction alters the biochemical reactions within the body, leading to its therapeutic effects .
Cellular Effects
Scopolamine hydrobromide influences cell function by altering cell signaling pathways. By blocking muscarinic acetylcholine receptors, it disrupts the normal signaling processes within cells . This disruption can affect various cellular processes, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of scopolamine hydrobromide involves its binding to muscarinic acetylcholine receptors, inhibiting the action of acetylcholine . This binding interaction leads to changes in gene expression within the cells. As a result, the drug exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of scopolamine hydrobromide can change over time. For instance, long-term treatment with scopolamine hydrobromide has been shown to induce significant increases in locomotion and exploratory behavior in rats . The drug’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of scopolamine hydrobromide vary with different dosages in animal models. For instance, studies have shown that the cognitive ability and spatial memory ability of mice with memory disorder significantly increased after four weeks of intragastric administration of scopolamine hydrobromide . High doses can lead to toxic or adverse effects .
Metabolic Pathways
Scopolamine hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels . For instance, it is a substrate for the enzyme hyoscyamine 6β-hydroxylase, which is involved in the biosynthesis of scopolamine .
Transport and Distribution
Scopolamine hydrobromide is transported and distributed within cells and tissues. It can be absorbed through the skin to cause effects . The drug’s distribution within the body can be influenced by various factors, including its interaction with transporters or binding proteins .
Subcellular Localization
Current knowledge suggests that the drug primarily interacts with muscarinic acetylcholine receptors, which are located in various compartments within the cell
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Scopolamine can be synthesized through various methods. One common synthetic route involves the derivatization of plant-extracted scopolamine with 1-butylbromide via N-alkylation . Another method involves magnetic field-induced crystallization, which enhances the purity and recovery rate of scopolamine hydrobromide . The process includes alkalization, extraction with non-polar solvents, and purification via multiple liquid-liquid extraction .
Industrial Production Methods
Industrial production of scopolamine primarily relies on large-scale cultivation of plants like Duboisia myoporoides and Duboisia leichhardtii . These plants are rich in tropane alkaloids, which are then extracted and purified to obtain scopolamine. Biotechnological approaches, such as the use of callus cultures or genetically transformed hairy root cultures, are also being explored but are not yet competitive with traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
Scopolamine undergoes various chemical reactions, including:
Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide.
Reduction: Reduction of scopolamine can yield tropine derivatives.
Substitution: Scopolamine can undergo substitution reactions, such as N-alkylation to form derivatives like scopolamine butylbromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Alkyl halides, such as 1-butylbromide, are used for N-alkylation reactions.
Major Products
Oxidation: Scopolamine N-oxide.
Reduction: Tropine derivatives.
Substitution: Scopolamine butylbromide.
Vergleich Mit ähnlichen Verbindungen
Scopolamine is often compared with other anticholinergic compounds, such as atropine and hyoscyamine . While all three compounds share similar mechanisms of action, scopolamine is unique due to its higher central nervous system activity and fewer peripheral side effects . Other similar compounds include:
Atropine: Used to treat bradycardia and as a pre-anesthetic agent.
Hyoscyamine: Used to treat gastrointestinal disorders.
Meclizine: Used to treat motion sickness and vertigo.
Dimenhydrinate: Another anticholinergic used for motion sickness.
Scopolamine’s unique properties make it a valuable compound in both medical and research settings.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Scopolamine hydrobromide involves the esterification of tropic acid with scopine followed by the addition of hydrogen bromide to form Scopolamine hydrobromide.", "Starting Materials": [ "Tropic acid", "Scopine", "Hydrogen bromide" ], "Reaction": [ "Step 1: Tropic acid and scopine are mixed in a reaction flask and heated under reflux in the presence of a strong acid catalyst such as sulfuric acid.", "Step 2: The resulting ester is then purified by distillation to obtain pure tropic acid ester of scopine.", "Step 3: Hydrogen bromide gas is bubbled through the tropic acid ester of scopine in a reaction flask at a temperature of around 100°C.", "Step 4: The reaction mixture is then cooled and the Scopolamine hydrobromide is obtained by precipitation with a suitable solvent such as acetone or ethyl acetate." ] } | |
CAS-Nummer |
114-49-8 |
Molekularformel |
C17H21NO4.BrH C17H22BrNO4 |
Molekulargewicht |
384.3 g/mol |
IUPAC-Name |
[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |
InChI |
InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |
InChI-Schlüssel |
WTGQALLALWYDJH-BKODDQECSA-N |
Isomerische SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Verunreinigungen |
(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |
SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Kanonische SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |
Color/Form |
Viscous liquid |
melting_point |
387 °F (decomposes) (NTP, 1992) |
Andere CAS-Nummern |
114-49-8 672-21-9 |
Physikalische Beschreibung |
Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Haltbarkeit |
The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |
Löslichkeit |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |
Synonyme |
Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |
Dampfdruck |
7.18X10-9 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of scopolamine hydrobromide?
A1: Scopolamine hydrobromide exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. [, , , , ] This means it binds to these receptors, preventing acetylcholine from binding and activating them.
Q2: What are the downstream effects of scopolamine hydrobromide's antagonism of muscarinic receptors?
A2: Blocking muscarinic receptors leads to a range of physiological effects, including reduced salivary and bronchial secretions, dilation of pupils, increased heart rate, and effects on the central nervous system such as sedation, amnesia, and reduced motion sickness. [, , , , , ]
Q3: What is the molecular formula and weight of scopolamine hydrobromide?
A3: The molecular formula of scopolamine hydrobromide is C17H21NO4·HBr. Its molecular weight is 384.26 g/mol. [, ]
Q4: Is there spectroscopic data available for scopolamine hydrobromide?
A4: Yes, researchers have utilized various spectroscopic techniques to characterize scopolamine hydrobromide. Proton nuclear magnetic resonance spectroscopy (1H-NMR) has been employed to determine the absolute content of scopolamine hydrobromide and identify impurities like ethanol. [] UV spectrophotometry provides a rapid and accurate method for determining scopolamine hydrobromide concentration in injections. [, ] Additionally, surface-enhanced Raman spectroscopy (SERS) allows for sensitive and non-destructive detection of scopolamine hydrobromide in aqueous solutions. [, ]
Q5: How does the formulation of scopolamine hydrobromide affect its stability and delivery?
A5: Researchers are exploring various formulation strategies to optimize the delivery and stability of scopolamine hydrobromide. Microemulsions have shown promise for transdermal delivery, with factors like droplet size and viscosity influencing permeation rates. [, ] Nasal in situ gels based on chitosan and β-glycerophosphate exhibit sustained-release properties suitable for nasal administration. [] Additionally, orally disintegrating microencapsule tablets based on the NiMS system offer advantages for convenient administration and improved bioavailability. []
Q6: How is scopolamine hydrobromide absorbed and distributed in the body?
A6: Scopolamine hydrobromide is well-absorbed following various routes of administration, including oral, transdermal, and intravenous. It readily crosses the blood-brain barrier, leading to its central nervous system effects. [, , , ]
Q7: How is scopolamine hydrobromide metabolized and excreted?
A7: Scopolamine hydrobromide is primarily metabolized in the liver and excreted in urine. [, , ]
Q8: What animal models have been used to study the effects of scopolamine hydrobromide?
A8: Researchers have employed various animal models, including rats, mice, rabbits, and sheep, to investigate the effects of scopolamine hydrobromide on learning, memory, anxiety, and other physiological functions. [, , , , , , ]
Q9: Are there any clinical trials investigating the potential of scopolamine hydrobromide?
A9: Yes, clinical trials have explored the efficacy of scopolamine hydrobromide for various indications, including motion sickness, postoperative nausea and vomiting, and even treatment-resistant depression. [, ]
Q10: What are the known toxicities and side effects associated with scopolamine hydrobromide?
A10: Scopolamine hydrobromide, particularly at higher doses, can cause adverse effects such as dry mouth, blurred vision, constipation, urinary retention, and cognitive impairment. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



